molecular formula C16H26N2O3 B6182238 tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate CAS No. 2072127-73-0

tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate

Cat. No.: B6182238
CAS No.: 2072127-73-0
M. Wt: 294.4
InChI Key:
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Description

The compound “tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The presence of the cyanooxan group and the tert-butyl carboxylate group could potentially make this compound interesting for certain chemical reactions or biological activities.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, contains a piperidine ring, a cyanooxan group, and a tert-butyl carboxylate group. The piperidine ring is a six-membered ring containing one nitrogen atom. The cyanooxan group contains a nitrile (C≡N) group, which is a strong electron-withdrawing group. The tert-butyl carboxylate group is an ester group, which is often involved in hydrolysis and transesterification reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The nitrile group in the cyanooxan group could potentially undergo reactions such as hydrolysis, reduction, or addition reactions. The ester group in the tert-butyl carboxylate could participate in hydrolysis or transesterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and the presence of any chiral centers could influence its properties such as solubility, melting point, boiling point, and reactivity .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. Compounds containing a piperidine ring are often of interest in medicinal chemistry due to their presence in many pharmaceuticals . Therefore, this compound could potentially be of interest for further study in the context of drug discovery or medicinal chemistry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate involves the reaction of tert-butyl 4-piperidonecarboxylate with 4-cyanooxan-4-ylmagnesium bromide followed by acidification to yield the final product.", "Starting Materials": [ "tert-butyl 4-piperidonecarboxylate", "4-cyanooxan-4-ylmagnesium bromide" ], "Reaction": [ "Add 4-cyanooxan-4-ylmagnesium bromide to a solution of tert-butyl 4-piperidonecarboxylate in THF at -78°C under nitrogen atmosphere.", "Stir the reaction mixture at -78°C for 1 hour.", "Allow the reaction mixture to warm up to room temperature and stir for an additional 2 hours.", "Acidify the reaction mixture with 1 M HCl.", "Extract the product with ethyl acetate.", "Wash the organic layer with brine and dry over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to yield tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate as a white solid." ] }

2072127-73-0

Molecular Formula

C16H26N2O3

Molecular Weight

294.4

Purity

95

Origin of Product

United States

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